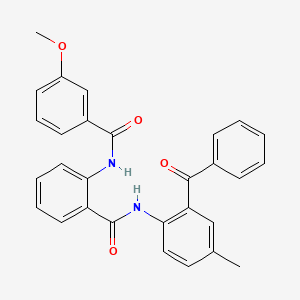

N-(2-benzoyl-4-methylphenyl)-2-(3-methoxybenzamido)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-benzoyl-4-methylphenyl)-2-(3-methoxybenzamido)benzamide, commonly known as BMB, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. BMB belongs to the class of benzamides and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Applications De Recherche Scientifique

Radioiodinated Benzamide Derivatives for Melanoma Imaging

Radioiodinated N-(dialkylaminoalkyl)benzamides have shown promise for the scintigraphy and SPECT imaging of melanoma metastases. Structure-activity relationship studies have identified specific derivatives with enhanced melanoma uptake and tissue selectivity, facilitated by slow urinary excretion. These findings suggest significant potential for improved melanoma imaging and possibly for radionuclide therapy in patients, highlighting the importance of blood clearance rates and metabolic stability in benzamide uptake in melanoma (Eisenhut et al., 2000).

Chemical Transformations of Benzoylthioureas into Benzamides

Benzoylthioureas can be decomposed into benzamides under solvent-free conditions using iodine-alumina as a catalyst, offering a new method for the formation of benzamides. This process is influenced by the nature of substituents on the aryl group, with electron-donating groups favoring benzamide formation. This research provides insights into the versatile chemical transformations and potential applications of benzamides in various fields (Nahakpam et al., 2015).

Benzamide Derivatives as Dopamine Receptor Ligands

Investigations into N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides have revealed their potential as potent and selective dopamine D(3) receptor ligands. Modifications to these benzamide derivatives have led to the identification of several high-affinity D(3) ligands, showcasing their promise for PET imaging and as therapeutic agents for neurological disorders (Leopoldo et al., 2002).

Antioxidant Activity of Amino-Substituted Benzamides

A study on the electrochemical oxidation of amino-substituted benzamide derivatives has shed light on their potential as powerful antioxidants by scavenging free radicals. This research underscores the significance of electrochemical mechanisms in understanding the antioxidant activity of benzamides and their derivatives (Jovanović et al., 2020).

Corrosion Inhibition by N-Phenyl-benzamide Derivatives

N-Phenyl-benzamide derivatives have demonstrated effectiveness in inhibiting the acidic corrosion of mild steel, with variations in substituents affecting their efficiency. This application highlights the relevance of benzamide derivatives in materials science, particularly in corrosion protection (Mishra et al., 2018).

Propriétés

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O4/c1-19-15-16-26(24(17-19)27(32)20-9-4-3-5-10-20)31-29(34)23-13-6-7-14-25(23)30-28(33)21-11-8-12-22(18-21)35-2/h3-18H,1-2H3,(H,30,33)(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAFAIOKKQHHQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-methylphenyl)-2-(3-methoxybenzamido)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[[4-(1,3-dioxoisoindol-2-yl)phenyl]methylidene]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2585846.png)

![2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2585848.png)

![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2585853.png)

![3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2585854.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2585858.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2585859.png)

![2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2585860.png)

![N-(3,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2585861.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B2585867.png)

![5-(2-Methoxyethyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2585868.png)